Product packaging for Boc-D-Tyr(2-Br-Z)-OH(Cat. No.:CAS No. 81189-61-9)

Boc-D-Tyr(2-Br-Z)-OH

Cat. No.: B558437
CAS No.: 81189-61-9
M. Wt: 494,34 g/mole
InChI Key: UYWMYJQSTUVRHR-GOSISDBHSA-N
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Description

Significance of Modified Amino Acids in Contemporary Chemical Biology and Medicinal Chemistry

Modified amino acids are amino acids that have been chemically altered from their canonical structure, which can involve changes to the side chain, the addition of functional groups, or alterations to the stereochemistry of the alpha-carbon. fiveable.me These modifications are not merely synthetic curiosities; they are fundamental to both understanding and manipulating biological processes. In nature, post-translational modifications of amino acids, such as phosphorylation, glycosylation, and methylation, are critical for regulating protein function, signaling, and structural integrity. fiveable.meyoutube.com

In the realms of chemical biology and medicinal chemistry, the deliberate incorporation of modified amino acids into peptides and proteins is a powerful strategy for a variety of purposes:

Enhancing Therapeutic Properties: Modified amino acids can be used to improve the efficacy, stability, and target specificity of peptide-based drugs. fiveable.me By altering the structure of a peptide, researchers can influence its pharmacokinetic properties, such as its resistance to enzymatic degradation and its ability to cross biological membranes.

Probing Biological Systems: The introduction of modified amino acids with unique functionalities, such as fluorescent tags or photo-crosslinkers, allows for the investigation of protein-protein interactions, enzyme mechanisms, and cellular localization. researchgate.net

Developing Novel Biomaterials: The self-assembly properties of peptides can be modulated by the inclusion of modified amino acids, leading to the creation of new biomaterials with tailored properties for applications in tissue engineering and drug delivery. nih.gov

Chemically modifying amino acids provides a gateway to developing new molecules that can serve as starting points for novel medical treatments, including antibiotics. bristol.ac.uk The ability to introduce these tailored building blocks into peptide chains has significantly expanded the toolbox of chemists and biologists, enabling the creation of molecules with functions not found in nature. nih.gov

Overview of D-Tyrosine Derivatives in Peptide and Peptidomimetic Design

While the vast majority of naturally occurring amino acids are in the L-configuration, the incorporation of their D-enantiomers, such as D-tyrosine, into peptide sequences is a widely used strategy in peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to overcome certain limitations, such as poor bioavailability and rapid degradation.

The inclusion of D-tyrosine and its derivatives can confer several advantageous properties to a peptide:

Increased Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability leads to a longer half-life in biological systems.

Conformational Constraints: The presence of a D-amino acid can induce specific turns and folds in the peptide backbone, leading to a more defined three-dimensional structure. This can enhance binding affinity and selectivity for a particular biological target.

Novel Biological Activities: In some cases, the substitution of an L-amino acid with its D-counterpart can result in a peptide with altered or even entirely new biological activity. For instance, peptides containing terminal D-tyrosine have been shown to exhibit anti-melanogenic effects by inhibiting tyrosinase activity. nih.govnih.gov

The synthesis of peptides containing D-tyrosine derivatives, such as Boc-D-Tyr(2-Br-Z)-OH, is therefore of significant interest for the development of new therapeutic agents and research tools. sigmaaldrich.com

Rationale for the Specific 2-Bromobenzyloxycarbonyl (2-Br-Z) Protecting Group on the Tyrosine Phenolic Hydroxyl

The rationale for using the 2-Br-Z group lies in its chemical stability and cleavage properties:

Acid Stability: The 2-Br-Z group is stable to the moderately acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), used for the repetitive cleavage of the N-α-Boc protecting group during SPPS. peptide.compeptide.com This stability is crucial to prevent premature deprotection of the tyrosine side chain as the peptide is being elongated. The electron-withdrawing bromine atom on the benzyl (B1604629) ring increases the acid stability of the protecting group compared to the standard benzyloxycarbonyl (Z) group. bachem.com

Cleavage Conditions: The 2-Br-Z group is typically removed at the end of the synthesis during the final cleavage of the peptide from the resin support. This is accomplished using strong acids such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). peptide.compeptide.com It can also be cleaved under basic conditions with piperidine (B6355638) in dimethylformamide (DMF). peptide.com

This differential stability, where the side-chain protecting group is stable to the conditions used to remove the temporary N-terminal protecting group, is a key principle of orthogonal protection in peptide synthesis. peptide.com The 2-Br-Z group is particularly useful when a D-tyrosine residue is located early in the sequence of a long peptide, where it will be exposed to numerous Boc deprotection cycles. peptide.com

Properties of the 2-Br-Z Protecting Group
PropertyDescriptionReference
Chemical Name2-Bromobenzyloxycarbonyl peptide.com
Abbreviation2-Br-Z peptide.com
StabilityStable to repeated treatments with 50% TFA in DCM. peptide.compeptide.com
Cleavage ConditionsHF, TFMSA, TMSOTf, or piperidine in DMF. peptide.compeptide.com
ApplicationSide-chain protection of tyrosine in Boc-based SPPS. peptide.com

Historical Context of Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s revolutionized the field of peptide chemistry and earned him the Nobel Prize in Chemistry in 1984. peptide.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. bachem.com

The tert-butoxycarbonyl (Boc) protecting group was introduced by Carpino in 1957 and was quickly adopted by Merrifield for use in SPPS. chempep.com The "Boc/Bzl" protection scheme became the standard for the first couple of decades of SPPS. peptide.combachem.com In this strategy:

The N-α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group. nih.gov

The reactive side chains of trifunctional amino acids are protected with more acid-stable benzyl-based (Bzl) groups. nih.gov

The C-terminal amino acid is anchored to the solid support via a benzyl ester linkage. chempep.com

Each cycle of amino acid addition involves the removal of the Boc group with a moderate acid like TFA, followed by neutralization and coupling of the next Boc-protected amino acid. chempep.com At the completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid such as HF. nih.gov The development of automated synthesizers based on this chemistry further accelerated the production of synthetic peptides for research and therapeutic applications. peptide.com

Scope and Future Directions of this compound in Advanced Research

The utility of this compound and other modified amino acids continues to expand as researchers push the boundaries of peptide and protein engineering. The future directions for this compound are intrinsically linked to the broader advancements in chemical biology and drug discovery.

Development of Complex Peptidomimetics: The demand for more stable and potent peptide therapeutics will continue to drive the use of this compound in the synthesis of complex peptidomimetics with constrained geometries and enhanced biological activity. researchgate.net

Late-Stage Functionalization: There is growing interest in the late-stage functionalization of peptides to create diverse libraries of compounds for drug screening. The unique electronic properties of the tyrosine side chain make it a target for such modifications. researchgate.net

Probing Disease Mechanisms: Peptides containing D-tyrosine derivatives can be used as tools to investigate the role of specific protein-protein interactions in diseases such as Alzheimer's and Parkinson's, where tyrosine cross-linking has been implicated. unimelb.edu.au

Novel Biomaterials: The incorporation of D-amino acids can influence the self-assembly of peptides into well-defined nanostructures, opening up possibilities for the creation of novel hydrogels, nanofibers, and other functional materials. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24BrNO7 B558437 Boc-D-Tyr(2-Br-Z)-OH CAS No. 81189-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWMYJQSTUVRHR-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47689-67-8
Record name L-Tyrosine, O-(((2-bromophenyl)methoxy)carbonyl)-N-((1,1-dimethylethoxy)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047689678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Transformations of Boc D Tyr 2 Br Z Oh

Optimized Coupling Procedures in Peptide Synthesis Utilizing Boc-D-Tyr(2-Br-Z)-OH

Solid-Phase Peptide Synthesis (SPPS) Protocols with this compound

This compound is a standard building block for introducing D-tyrosine residues in Boc SPPS sigmaaldrich.com. The Boc group on the alpha-amino function is acid-labile, allowing for iterative deprotection and coupling cycles, while the 2-bromobenzyloxycarbonyl (2-Br-Z) group protects the phenolic hydroxyl of tyrosine researchgate.netcuni.cz. This specific combination of protecting groups dictates its compatibility and utility within various SPPS protocols.

Compatibility with Boc SPPS Acidic Deprotection Conditions

In the Boc SPPS strategy, the Nα-amino group is protected by the acid-labile Boc group, which is typically removed using trifluoroacetic acid (TFA) cuni.cz. The 2-Br-Z protecting group on the tyrosine side chain exhibits significant stability under these acidic deprotection conditions researchgate.netpeptide.compeptide.com. Specifically, it is reported to be stable in 50% TFA peptide.com. This stability is crucial as it allows for multiple cycles of Boc deprotection and amino acid coupling without premature removal or modification of the tyrosine side chain protection peptide.compeptide.com. This robustness makes this compound particularly useful for incorporating tyrosine residues early in the sequence of long peptides, where it will be subjected to numerous deprotection steps peptide.com.

Orthogonality of the 2-Br-Z Protecting Group

The 2-Br-Z protecting group is considered orthogonal to the Boc group in the context of Boc SPPS researchgate.netpeptide.com. Orthogonality refers to the ability to selectively remove one protecting group without affecting another. While the Boc group is removed by mild acid (e.g., TFA), the 2-Br-Z group is designed to be removed under more vigorous acidic conditions, such as those used for final peptide cleavage from the resin researchgate.netpeptide.compeptide.compeptide.com. This differential lability ensures that the tyrosine side chain remains protected throughout the chain elongation process but can be cleaved efficiently at the end of the synthesis. The 2-Br-Z group's stability to acidic conditions, compared to other protecting groups like benzyl (B1604629) (Bzl), which can be partially removed by TFA, further highlights its utility in Boc SPPS cuni.czpeptide.com.

Cleavage and Deprotection Protocols for 2-Br-Z Group

The 2-Br-Z protecting group is typically removed concurrently with the cleavage of the peptide from the solid support. Strong acidic conditions are required for its removal, commonly involving hydrogen fluoride (B91410) (HF) researchgate.netpeptide.compeptide.compeptide.com. Other potent acidic reagents like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can also be employed for cleavage and deprotection peptide.compeptide.compeptide.comsigmaaldrich.com. For instance, this compound is stable in 50% TFA and is readily removed in HF as the peptide is cleaved from the resin peptide.com. It is also compatible with TFMSA and HBr cleavage peptide.com. The removal conditions are generally harsh, necessitating careful handling and specific protocols sigmaaldrich.com.

Influence of Solvent Systems and Reagents on Coupling Efficiency

The efficiency of coupling this compound into a growing peptide chain is influenced by the choice of solvent systems and coupling reagents, a common consideration in SPPS rsc.org. While specific data tables detailing coupling efficiencies solely for this compound under various conditions are not universally published, general principles of SPPS apply. Solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used rsc.org. Coupling reagents like HATU, HBTU, or DIC in the presence of bases like DIPEA or iPr2EtN are standard for activating the carboxyl group of the incoming amino acid rsc.orgmdpi.comcsbiochina.com. The steric bulk of the protected tyrosine and the nature of the solvent can affect the rate and completeness of the coupling reaction. Optimization of these parameters is crucial to minimize deletion sequences and ensure high coupling yields mdpi.comcsbiochina.com.

Derivatization and Functionalization of this compound for Research Applications

The presence of the bromine atom on the phenyl ring of the tyrosine side chain in this compound offers opportunities for further chemical modifications, particularly for applications in bioorthogonal chemistry.

Chemical Modifications of the Bromine Moiety for Bioorthogonal Chemistry

The bromine atom on the 2-Br-Z group provides a handle for various chemical transformations, enabling the incorporation of the tyrosine residue into peptides designed for bioorthogonal labeling or conjugation eur.nl. While the primary role of the 2-Br-Z group is protection, the aryl bromide moiety can potentially participate in cross-coupling reactions (e.g., Suzuki, Stille couplings) or nucleophilic aromatic substitution under specific conditions, although such applications are less common than its protective function. More directly, the bromine atom's electron-withdrawing nature influences the lability of the carbonate linkage, contributing to its deprotection profile. Research into derivatizing the bromine itself for bioorthogonal applications would typically involve post-synthetic modification of peptides containing this residue or the synthesis of specialized tyrosine derivatives where the bromine is replaced or functionalized with groups suitable for click chemistry, Staudinger ligation, or other bioorthogonal reactions. However, the literature primarily highlights the protective role and acid-labile cleavage of the 2-Br-Z group rather than direct modification of the bromine for bioorthogonal purposes.

Exploration of Alternative Protecting Group Chemistries Compatible with the D-Tyrosine Derivative

The strategic selection of protecting groups is paramount in solid-phase peptide synthesis (SPPS) to ensure the integrity of the growing peptide chain and to prevent undesired side reactions. For the D-tyrosine derivative, this compound, the tert-butyloxycarbonyl (Boc) group protects the alpha-amino functionality, while the 2-bromobenzyl (2-Br-Z) ether protects the phenolic hydroxyl group. Understanding the compatibility and exploring alternative protecting group chemistries is crucial for optimizing synthetic strategies, particularly when dealing with complex sequences or specific modifications.

Rationale for Current Protecting Groups

The Boc group is a widely adopted protecting group for the alpha-amino terminus in SPPS, primarily due to its stability under basic coupling conditions and its lability under acidic deprotection conditions, typically using trifluoroacetic acid (TFA) peptide.commasterorganicchemistry.comfishersci.co.ukwikipedia.org. This acid lability allows for the sequential addition of amino acids without affecting other acid-stable protecting groups.

The 2-bromobenzyl (2-Br-Z) ether serves as a protecting group for the phenolic hydroxyl of tyrosine. Benzyl-type ethers are generally stable to the acidic conditions used for Boc removal. Their removal is often achieved through more robust methods such as catalytic hydrogenolysis or treatment with stronger acids highfine.comorganic-chemistry.orgjk-sci.com. The presence of the bromine atom in the 2-Br-Z group can influence its electronic properties and potentially alter its deprotection kinetics compared to a simple benzyl ether, offering a specific reactivity profile ug.edu.pl. The orthogonality between the acid-labile Boc group and the typically hydrogenolysis-labile benzyl ether is a key feature that enables selective manipulation during synthesis peptide.comwikipedia.orgbiosynth.com.

Compatibility and Orthogonality in Peptide Synthesis

Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions peptide.comwikipedia.orgbiosynth.comnih.gov. This principle is fundamental to successful peptide synthesis, allowing for controlled chain elongation and modification. The Boc/benzyl ether combination is considered quasi-orthogonal because both groups are generally acid-labile, but they can often be removed independently by employing acids of different strengths or by using hydrogenolysis for the benzyl ether peptide.combiosynth.com.

For this compound, the Boc group is removed by moderate acids like TFA, while the 2-Br-Z group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HF or HBr/acetic acid highfine.comug.edu.pl. This difference in deprotection mechanisms ensures that the phenolic hydroxyl remains protected during Boc deprotection steps, and vice-versa, facilitating step-wise peptide assembly peptide.comwikipedia.orgiris-biotech.de.

Exploration of Alternative Protecting Groups

Amine Protecting Groups

While Boc is commonly used, the 9-fluorenylmethyloxycarbonyl (Fmoc) group represents a major alternative for amine protection peptide.comwikipedia.orgiris-biotech.de. The Fmoc group is base-labile, typically removed by treatment with piperidine (B6355638), offering a complementary deprotection mechanism to the acid-labile Boc group. This base-labile/acid-labile orthogonality (Fmoc/acid-labile side-chain protection) is the basis of the widely used Fmoc/tBu strategy peptide.comwikipedia.orgbiosynth.comiris-biotech.de. Using Fmoc would necessitate a different set of side-chain protecting groups that are stable to base but labile to acid.

Phenolic Hydroxyl Protecting Groups

Several alternative protecting groups can be employed for the tyrosine phenolic hydroxyl, each with distinct removal conditions and compatibility profiles:

tert-Butyl (tBu) Ether: This group is acid-labile and commonly used in Fmoc chemistry wikipedia.orgug.edu.pliris-biotech.de. It is typically removed by TFA, similar to the Boc group. While it offers acid lability, its orthogonality with the Boc group might be less pronounced than that of the 2-Br-Z group, depending on the exact TFA concentration and reaction time. However, it is stable to the basic conditions used for Fmoc deprotection wikipedia.orgiris-biotech.de.

Benzyl (Bn) Ether: Similar to 2-Br-Z, benzyl ethers are generally removed by catalytic hydrogenolysis highfine.comorganic-chemistry.orgjk-sci.com. They are stable to Boc deprotection conditions but can be susceptible to migration to the tyrosine ring under prolonged acidic exposure, a concern also noted for other benzyl derivatives peptide.com.

Substituted Benzyl Ethers (e.g., 4-Methoxybenzyl (MeOBzl), 2,6-Dichlorobenzyl (2,6-diCl-Bzl)): Substituents on the benzyl ring can modulate the lability of the ether. For instance, MeOBzl ethers are more acid-labile than simple benzyl ethers organic-chemistry.org. 2,6-Dichlorobenzyl ethers offer increased acid stability compared to benzyl ethers and are suitable for Boc/Bn strategies ug.edu.plresearchgate.net.

Trityl (Trt) Group: The trityl group is also acid-labile and has been used for tyrosine protection nih.govsigmaaldrich.com. Its lability to acid, similar to Boc, requires careful consideration for orthogonality. It can be removed with mild acid (e.g., 1% TFA in DCM) sigmaaldrich.com.

The choice between these groups depends on the specific requirements of the synthesis. For instance, if a peptide requires selective modification of the tyrosine side chain while other acid-labile groups are present, a more orthogonal protection strategy might be necessary. The 2-Br-Z group offers a balance of stability and cleavability, making it a valuable option in many synthetic schemes involving Boc protection.

Data Tables

To illustrate the properties and removal conditions of common protecting groups used in peptide synthesis, the following tables provide a comparative overview.

Table 1: Common Amine Protecting Groups and Deprotection Conditions

Protecting GroupAbbreviationDeprotection Reagent/ConditionsLability ClassPrimary Use Case
tert-ButyloxycarbonylBocTFA (e.g., 50% in DCM), HCl, HBr/AcOHAcid-labileBoc/Bn strategy, temporary amine protection
9-FluorenylmethyloxycarbonylFmocPiperidine (20-50% in DMF), DBU, morpholineBase-labileFmoc/tBu strategy, temporary amine protection
BenzyloxycarbonylZ / CbzH₂/Pd-C, HBr/AcOH, TFA (high temp)Acid/Hydrogenolysis labileSolution phase peptide synthesis, less common in SPPS

Table 2: Common Phenolic Hydroxyl Protecting Groups for Tyrosine and Deprotection Conditions

Protecting GroupAbbreviationDeprotection Reagent/ConditionsLability ClassCompatibility with Boc Strategy
2-Bromobenzyl2-Br-ZH₂/Pd-C, HF, HBr/AcOHHydrogenolysis/Acid-labileGenerally orthogonal to Boc
BenzylBnH₂/Pd-C, HF, HBr/AcOHHydrogenolysis/Acid-labileQuasi-orthogonal to Boc
tert-ButyltBuTFA, HBr/AcOHAcid-labileLess orthogonal to Boc (acid-labile)
4-MethoxybenzylMeOBzlH₂/Pd-C, DDQ, TFAHydrogenolysis/Acid-labileSimilar to Bn
2,6-Dichlorobenzyl2,6-diCl-BzlHFAcid-labileMore acid-stable than Bn
TritylTrtTFA (mild), Dichloroacetic acidAcid-labileLess orthogonal to Boc (acid-labile)

Table 3: Orthogonality of Common Protecting Group Combinations

Amine PGSide-chain PGOrthogonality TypeDeprotection 1 (Amine)Deprotection 2 (Side-chain)Notes
BocBnQuasi-orthogonalTFAH₂/Pd-C, HF, HBr/AcOHBenzyl migration can occur under prolonged acid exposure.
Boc2-Br-ZOrthogonalTFAH₂/Pd-C, HF, HBr/AcOH2-Br-Z offers good stability during Boc deprotection.
FmoctBuOrthogonalPiperidineTFAStandard Fmoc/tBu strategy.
FmocBnOrthogonalPiperidineH₂/Pd-CLess common for side-chain protection in Fmoc SPPS.

Advanced Applications in Peptide and Peptidomimetic Research

Design and Synthesis of Bioactive Peptides Incorporating Boc-D-Tyr(2-Br-Z)-OH

This compound serves as a valuable building block for creating peptides with tailored functionalities. The D-configuration of the amino acid can confer increased resistance to enzymatic degradation, thereby enhancing peptide stability nih.gov. The 2-Br-Z protecting group itself offers specific advantages in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions typically used for Boc group removal, while being readily cleavable under more vigorous acidic conditions, such as those used for peptide cleavage from the resin peptide.compeptide.com.

Role in Drug Discovery and Development Initiatives

The strategic application of this compound plays a vital role in optimizing drug candidates and exploring therapeutic strategies for complex diseases.

Mechanistic and Structural Investigations of Peptides Containing Boc D Tyr 2 Br Z Oh

Conformational Analysis of Peptides Incorporating the D-Tyrosine Derivative

Influence of the 2-Br-Z Group on Peptide Secondary Structure

The introduction of the 2-Br-Z (likely referring to a 2-bromobenzyl ether modification on the tyrosine hydroxyl group) moiety can significantly impact the secondary structure of peptides. Halogenation, particularly with heavier atoms like bromine, can influence peptide conformation through various non-covalent interactions, including halogen bonding and altered π-π stacking interactions between aromatic side chains. Studies on phenylalanine derivatives have shown that increasing the degree of halogenation enhances stacking interactions, with heavier halides (Cl, Br, I) leading to stronger interactions compared to fluorine. This effect is attributed to local secondary interactions between the halide and aliphatic C-H bonds of the side chain rsc.orgresearchgate.net. While direct studies on Boc-D-Tyr(2-Br-Z)-OH are limited in the provided search results, the general principles of halogenation in peptide chemistry suggest that the 2-Br-Z group could stabilize specific secondary structures, such as β-hairpins, by forming interstrand halogen bonds, potentially comparable to hydrogen bonds acs.org. The precise impact on peptide secondary structure would depend on the specific peptide sequence and the position of the modified tyrosine residue.

Spectroscopic and Computational Approaches to Conformational Studies

Conformational analysis of peptides incorporating modified amino acids like this compound typically employs a combination of spectroscopic techniques and computational methods.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Surface-Enhanced Raman Spectroscopy (SERS) are crucial for determining peptide conformation and identifying modifications. CD spectroscopy can provide insights into secondary structure content (e.g., α-helix, β-sheet) researchgate.netresearchgate.net. NMR is invaluable for detailed structural elucidation, including side-chain conformations and inter-residue interactions researchgate.netnih.govnih.gov. SERS has been used to monitor modifications like tyrosine nitration, identifying spectral markers indicative of changes in the aromatic environment researchgate.net.

Computational Approaches: Density Functional Theory (DFT) calculations, energy decomposition analysis (EDA), non-covalent interaction (NCI) methods, and molecular dynamics (MD) simulations are employed to predict and understand conformational preferences and interaction strengths rsc.orgresearchgate.netacs.orgacs.org. These methods can model the influence of halogen substituents on π-π stacking and halogen bonding, providing a theoretical basis for observed conformational changes and binding affinities rsc.orgresearchgate.netacs.org. For instance, computational studies have been used to analyze halogenated phenylalanine dimers to understand their stacking interactions, which are relevant to the behavior of modified tyrosine residues in peptides rsc.orgresearchgate.net.

Structure-Activity Relationship (SAR) Studies

The incorporation of this compound into peptides allows for detailed SAR studies, investigating how specific structural features contribute to biological activity.

Elucidating the Role of the Bromine Atom in Biological Target Interaction

The bromine atom's presence is a significant factor in SAR studies. Bromination can enhance biological activity through several mechanisms:

Hydrophobicity: Halogenation generally increases hydrophobicity, which can improve interactions with hydrophobic pockets in biological targets nih.govencyclopedia.pub.

Halogen Bonding: Bromine atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms (e.g., oxygen, nitrogen) in the target protein's binding site. This interaction can significantly enhance binding affinity and specificity acs.orgnih.govump.edu.plsemanticscholar.org. Studies on halogenated phenylalanines and tyrosine derivatives suggest that bromine substitution can improve peptide binding to receptors acs.orgnih.govump.edu.plsemanticscholar.org. For example, ortho-substitution of bromine on phenylalanine has been shown to increase binding affinity through halogen bonding with backbone carbonyl oxygens nih.gov.

Steric Effects: The size of the bromine atom can also influence binding by introducing steric effects, which can be either beneficial or detrimental depending on the binding site geometry nih.gov.

Impact of D-Chirality on Receptor Recognition and Signaling

The use of D-tyrosine (D-Tyr) instead of the natural L-tyrosine (L-Tyr) introduces chirality at the α-carbon. This stereochemical difference can profoundly affect receptor recognition and subsequent signaling:

Signaling Pathways: Differences in receptor binding due to chirality can directly impact downstream signaling events. If a D-amino acid-containing peptide binds to a receptor with altered efficacy or affinity compared to its L-enantiomer, the resulting cellular response (signaling cascade) will also differ.

Metabolic Stability: Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation by peptidases, which are typically specific for L-amino acids. This enhanced stability can prolong the peptide's half-life and improve its therapeutic potential mdpi.comnih.gov.

Effects of Side Chain Modifications on Therapeutic Efficacy

The combination of bromine substitution and D-chirality, along with the Boc protecting group, can be strategically employed to optimize therapeutic efficacy.

Tuning Potency and Selectivity: By systematically modifying the tyrosine side chain and employing D-chirality, researchers can fine-tune a peptide's interaction with its biological target, thereby modulating its potency and selectivity encyclopedia.pubnih.govresearchgate.net. The bromine atom can enhance binding affinity through halogen bonding, while D-chirality can improve receptor recognition and metabolic stability ump.edu.plmdpi.comnih.gov.

Pharmacokinetic Properties: Modifications like halogenation can also influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For example, increased hydrophobicity from bromination might affect membrane permeability or protein binding nih.govencyclopedia.pubump.edu.pl.

Design of Novel Therapeutics: The ability to precisely engineer these features makes this compound a valuable tool in the design of novel peptide-based therapeutics, aiming for improved efficacy, reduced side effects, and enhanced stability compared to native peptides. For instance, halogenation is a recognized strategy for optimizing drug design, potentially increasing therapeutic activity and duration of action ump.edu.plsemanticscholar.org.

Analytical and Characterization Methodologies in Research of Boc D Tyr 2 Br Z Oh and Its Derivatives

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for evaluating the purity of Boc-D-Tyr(2-Br-Z)-OH and for isolating it or its derivatives from reaction mixtures. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative and qualitative analytical technique widely used for assessing the purity of chemical compounds, including amino acid derivatives and peptides. For this compound and peptides synthesized using it, HPLC is employed to determine the percentage of the target compound and to identify potential impurities mdpi.compublish.csiro.auresearchgate.netmyfoodresearch.com.

Typical HPLC analyses for such compounds often utilize reversed-phase chromatography, employing C18 stationary phases. The mobile phase commonly consists of a gradient mixture of water and acetonitrile, often acidified with trifluoroacetic acid (TFA) to improve peak shape and resolution mdpi.compublish.csiro.au. Detection is typically performed using UV detectors, commonly set at wavelengths around 210 nm or 254 nm, which are suitable for detecting the aromatic moieties within the molecule publish.csiro.auresearchgate.net. Purity levels of synthesized peptides derived from this compound have been reported to be ≥95% as determined by analytical RP-HPLC mdpi.com.

Table 1: Typical HPLC Parameters for Analysis of Peptide Derivatives

ParameterTypical Value/DescriptionReference
Column C18 Reversed-Phase (e.g., Phenomenex Gemini C18) mdpi.compublish.csiro.au
Mobile Phase Gradient of Acetonitrile/Water with 0.1% TFA mdpi.compublish.csiro.au
Flow Rate 0.3 - 1.0 mL/min (analytical); 4-5 mL/min (preparative) mdpi.compublish.csiro.au
Detection UV detector at 210 nm or 254 nm publish.csiro.auresearchgate.net
Purity Metric Percentage area of the main peak mdpi.com
Reported Purity ≥95% for peptide products mdpi.com

Thin-Layer Chromatography (TLC) for Purity Evaluation

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and evaluating the purity of compounds like this compound. It is often used as a preliminary assessment of purity, with many suppliers specifying purity levels such as ≥98% (TLC) sigmaaldrich.combldpharm.comsigmaaldrich.com.

TLC involves spotting the compound onto a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate. The plate is then placed in a developing chamber containing a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the compounds with it, separating them based on their polarity and affinity for the stationary phase. Visualization is typically achieved under UV light or by using staining reagents. For this compound and related peptide synthesis intermediates, solvent systems such as dichloromethane (B109758) (DCM) or mixtures like ethyl acetate/dichloromethane (e.g., 1:1) are commonly employed mdpi.comresearchgate.net.

Table 2: TLC Purity Assessment for this compound

ParameterTypical Value/DescriptionReference
Stationary Phase Silica Gel mdpi.comresearchgate.net
Mobile Phase 100% DCM; Ethyl Acetate:DCM (1:1) mdpi.comresearchgate.net
Visualization UV light, staining reagents (e.g., ninhydrin) researchgate.netrsc.org
Purity Metric Rf value and presence/absence of secondary spots sigmaaldrich.commdpi.com
Specified Purity ≥98% (TLC) sigmaaldrich.combldpharm.comsigmaaldrich.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity and integrity of this compound.

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS provides definitive evidence of the compound's identity.

The molecular weight of this compound is 494.33 sigmaaldrich.comsigmaaldrich.comglpbio.com. Common ionization techniques such as Electrospray Ionization (ESI) are often used, which can produce protonated molecules ([M+H]⁺), sodiated adducts ([M+Na]⁺), or deprotonated molecules ([M-H]⁻). For this compound, expected m/z values for these adducts would be around 494.08, 516.06, and 492.07, respectively uni.lu. MS is routinely used to confirm the structure of synthesized peptides incorporating this amino acid derivative mdpi.com.

Table 3: Expected Mass Spectrometry Data for this compound

Ion TypeExpected m/z (approx.)Molecular Weight (Da)Reference
[M]⁺493.07493.07 uni.lu
[M+H]⁺494.08494.08 uni.lu
[M+Na]⁺516.06516.06 uni.lu
[M-H]⁻492.07492.07 uni.lu

Note: Calculated values are based on the molecular formula C22H24BrNO7.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

While specific NMR spectral data for this compound is not detailed in the provided snippets, it is a standard technique used to confirm the identity and structural integrity of such compounds and their derivatives mdpi.comrsc.orgresearchgate.netd-nb.info. ¹H NMR would reveal characteristic signals for the tert-butyl protons of the Boc group, the protons of the benzyl (B1604629) group, the aromatic protons of the tyrosine and bromobenzyl moieties, and the protons of the amino acid backbone (α-carbon, β-carbon, and carboxyl group). ¹³C NMR would provide information on all unique carbon environments within the molecule. The use of NMR is crucial for confirming the presence and correct placement of the Boc and 2-Br-Z protecting groups on the tyrosine residue mdpi.com.

Table 4: NMR Spectroscopy Applications for Structural Elucidation

Spectroscopic TechniquePurposeTypical NucleiReference
¹H NMR Confirmation of proton environments, identification of functional groups (e.g., Boc, benzyl, aromatic, amino acid backbone protons).¹H mdpi.comresearchgate.net
¹³C NMR Elucidation of carbon backbone, confirmation of all carbon environments, including protected functional groups.¹³C mdpi.comresearchgate.net
2D NMR (e.g., COSY, HSQC) To establish through-bond and through-space connectivities for unambiguous structural assignment.¹H, ¹³C rsc.org

Optical Rotation Measurements for Stereochemical Purity

Optical rotation measurements are vital for assessing the stereochemical purity of chiral compounds like this compound. As a derivative of D-tyrosine, it is expected to exhibit optical activity. The specific rotation, denoted as , quantifies the degree to which a chiral compound rotates the plane of polarized light at a specific wavelength (typically the sodium D-line, 589 nm) under defined conditions (temperature, concentration, and solvent).

For this compound, measurements have indicated a specific rotation of ranging from -10.5° to -5.5° when measured in methanol (B129727) at a concentration of 1 g/100 mL (c=1) sigmaaldrich.com. This negative rotation is consistent with the D-configuration of the tyrosine residue. The optical purity, often expressed as enantiomeric excess (ee), is a critical parameter in peptide synthesis, ensuring that the desired stereoisomer is incorporated into the peptide chain.

Table 5: Optical Rotation Data for this compound

Measurement ParameterValueConditionsReference
Specific Rotation -10.5° to -5.5°c=1 in Methanol sigmaaldrich.com
Related D-Tyrosine +10.5° to +12.3°c=5 in 1 N HCl carlroth.com
Related D-Tyrosine +10.3°c = 5 in 1 M HCl scientificlabs.co.uk

List of Compounds Mentioned:

this compound

D-Tyrosine

L-Tyrosine

Boc-Val-OH

Boc-D-Tyr-OH

Advanced Techniques for Quantification in Biological Samples

The accurate and sensitive quantification of chemical compounds like this compound in biological matrices is fundamental for various research endeavors, including pharmacokinetic studies, metabolic profiling, and understanding the distribution and fate of such molecules within biological systems. These analyses are critical for generating reliable data that informs scientific understanding, even in the absence of direct therapeutic application. The complexity of biological samples, such as plasma, urine, or tissue homogenates, necessitates the use of advanced analytical techniques capable of achieving high sensitivity, selectivity, and robustness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative bioanalysis of a wide range of analytes, including amino acid derivatives like this compound. This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. The chromatographic separation resolves the target compound from endogenous matrix components and potential metabolites, while the tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, allows for the detection and quantification of specific precursor-to-product ion transitions. This dual selectivity minimizes interference and enables the detection of analytes at very low concentrations, often in the picogram to nanogram per milliliter range nih.govjianhaidulab.comnih.govnih.govcreative-proteomics.comnih.govmdpi.combioanalysis-zone.com.

Chiral Separation Considerations for D-Amino Acid Derivatives

Given that this compound is a derivative of a D-amino acid, chiral separation is a critical consideration if the enantiomeric purity or the specific quantification of the D-enantiomer is required. Biological systems can exhibit stereoselectivity, meaning that the D- and L-enantiomers of a compound may have different biological activities or metabolic pathways. To address this, analytical methods may employ direct chiral chromatography using specialized chiral stationary phases (CSPs) designed to separate enantiomers nih.govfujifilm.comspringernature.comresearchgate.net. Alternatively, indirect methods involve derivatization with a chiral reagent to form diastereomers, which can then be separated on standard reversed-phase columns and detected by MS fujifilm.comnih.govnih.govmdpi.com. The choice of chiral separation strategy depends on the specific requirements of the research and the availability of suitable chromatographic columns or derivatization reagents.

Sample Preparation for Biological Matrices

Methodological Validation and Performance Metrics

The development of a robust bioanalytical method requires rigorous validation to ensure its suitability for the intended purpose. Key validation parameters, assessed using representative compounds and matrices, include:

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For similar modified amino acids, LOQs in the range of 0.096-0.100 ng/mL have been reported nih.gov.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are typically generated using standards at multiple concentration levels.

Accuracy: The closeness of the measured value to the true value, often expressed as percent bias. For validated methods, accuracy is generally expected to be within ±15% of the nominal concentration, or ±10% at the LOQ nih.govnih.gov.

Precision: The degree of agreement among individual test results when the same method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the coefficient of variation (% CV), with values generally required to be below 15% (or below 10% at the LOQ) nih.govnih.gov.

Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.

Matrix Effect: The influence of co-extracted matrix components on the ionization efficiency of the analyte. This is often controlled by using stable isotope-labeled internal standards (IS) jianhaidulab.comnih.gov.

The following table illustrates typical validation parameters that would be established for a quantitative LC-MS/MS method targeting a compound like this compound in plasma, based on findings for similar compounds in the literature:

ParameterTypical Value/RangeSource Reference(s)
Analyte This compound (Representative)
Matrix Plasma
Chromatographic Method Reversed-phase HPLC/UHPLC; Chiral column may be used nih.govjianhaidulab.comnih.govfujifilm.comspringernature.comresearchgate.net
Detection Method Tandem Mass Spectrometry (LC-MS/MS) nih.govjianhaidulab.comnih.govnih.govcreative-proteomics.comdoi.org
Limit of Quantification (LOQ) ~0.096 - 0.100 ng/mL nih.gov
Linearity Range ~0.1 - 100 ng/mL nih.govmdpi.com
Accuracy (% Bias) Within ±15% (±10% at LOQ) nih.govnih.gov
Precision (% CV) <15% (<10% at LOQ) nih.govnih.gov
Recovery Typically >70% nih.govdoi.org
Matrix Effect Control Use of stable isotope-labeled internal standards jianhaidulab.comnih.govcigb.edu.cu

List of Compounds

this compound

Emerging Research Areas and Future Perspectives

Development of Next-Generation Therapeutics and Diagnostic Agents

The incorporation of Boc-D-Tyr(2-Br-Z)-OH into peptide sequences offers significant advantages in the development of next-generation therapeutics and diagnostic agents. The presence of the D-tyrosine moiety is particularly crucial for enhancing the proteolytic resistance of peptides, a major hurdle in their clinical development. Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body, leading to a short half-life and reduced efficacy. By introducing a D-amino acid like D-tyrosine, the resulting peptide becomes less recognizable to these enzymes, thereby increasing its stability and bioavailability. mdpi.comnih.gov This enhanced stability is a key attribute for creating long-acting therapeutic peptides for various diseases.

In the realm of targeted drug delivery, peptides are increasingly utilized to home in on specific cells or tissues, such as tumors. The unique properties of D-tyrosine can contribute to the development of more robust targeting ligands. These peptides can be conjugated to small molecule drugs, creating peptide-drug conjugates (PDCs) that deliver a therapeutic payload directly to the site of action, potentially reducing systemic toxicity. nih.gov

Furthermore, peptides containing modified amino acids are being explored for diagnostic applications. For instance, D-tyrosine has been shown to confer an anti-melanogenic effect in cosmetic peptides, indicating its potential to modulate biological processes that could be harnessed for both therapeutic and diagnostic purposes. researchgate.net The development of proteolytically resistant peptides is also critical for creating reliable diagnostic tools that can remain stable in biological samples. mdpi.comoup.com

Feature of this compoundImplication in Therapeutics and Diagnostics
D-Tyrosine Configuration Increased resistance to enzymatic degradation, leading to longer in vivo half-life. mdpi.comnih.gov
Protected Tyrosine Side Chain Allows for site-specific incorporation into complex peptide sequences without unwanted side reactions.
Peptide Backbone Can be designed for specific targeting of disease markers or tissues. nih.gov

Exploration in Chemical Biology and Proteomics

In the fields of chemical biology and proteomics, the tyrosine residue is of particular interest due to its susceptibility to various post-translational modifications (PTMs), most notably phosphorylation. Tyrosine phosphorylation is a key signaling mechanism in many cellular processes, and its dysregulation is often associated with diseases like cancer. The development of synthetic peptides containing tyrosine or its analogs is crucial for creating probes and tools to study these signaling pathways.

The incorporation of a D-tyrosine from this compound into a peptide sequence can be used to create non-hydrolyzable peptide probes to study the activity of kinases and phosphatases. These probes can act as inhibitors or modulators of enzyme activity, providing valuable insights into their function. The 2-Br-Z protecting group on the tyrosine hydroxyl allows for its strategic deprotection at a specific stage of synthesis, enabling further chemical modifications to introduce fluorescent labels, affinity tags, or other functionalities for proteomics studies. nih.govchinesechemsoc.orged.ac.uk

The versatility of the tyrosine side chain for chemical modifications makes it a valuable target for protein engineering and the development of novel protein-based therapeutics. nih.gov Peptides containing modified tyrosine residues can be used to investigate protein-protein interactions and to develop novel inhibitors or stabilizers of these interactions.

Advanced Material Science Applications Involving Peptide Conjugates

The field of material science is increasingly turning to biological molecules to create novel materials with unique properties. Self-assembling peptides are at the forefront of this research, forming well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. These materials have a wide range of potential applications in tissue engineering, regenerative medicine, and drug delivery.

The inclusion of D-amino acids, such as D-tyrosine derived from this compound, can significantly influence the self-assembly process and the properties of the resulting biomaterials. D-amino acids can induce different secondary structures and lead to the formation of more stable and rigid hydrogels compared to their L-amino acid counterparts. nih.govmdpi.comnih.govrsc.org These D-amino acid-containing peptide materials exhibit enhanced resistance to enzymatic degradation, making them more suitable for long-term applications in the body. nih.govrsc.org

Tyrosine-rich peptides, in particular, serve as a platform for the assembly and synthesis of new materials. The phenolic group of tyrosine can participate in π-π stacking interactions, which can drive the self-assembly process and also endow the resulting materials with interesting electronic properties. nih.gov Peptide conjugates, where these self-assembling peptides are linked to other molecules, can create multifunctional materials with tailored properties for specific applications.

Property of D-Tyrosine PeptidesImpact on Material Science
Enhanced Stability Creates more durable biomaterials for long-term in vivo applications. nih.govrsc.org
Altered Self-Assembly Can lead to the formation of novel nanostructures with unique properties. nih.govmdpi.com
Tyrosine Side Chain Provides a site for functionalization and can participate in π-π stacking interactions. nih.gov

Bio-sensing and Biosensor Interface Applications

The development of highly sensitive and specific biosensors is crucial for early disease diagnosis, environmental monitoring, and food safety. Peptides are attractive recognition elements for biosensors due to their high specificity and affinity for their targets. However, a major challenge in the development of peptide-based biosensors is their limited stability in complex biological samples.

The use of peptides containing D-amino acids, such as D-tyrosine, offers a solution to this problem. By incorporating D-amino acids, the resulting peptides are resistant to degradation by proteases, leading to the construction of more robust and stable biosensors with a longer operational lifetime. acs.orgnih.gov These enhanced stability biosensors are capable of long-term and continuous monitoring in complex media like human serum. acs.orgnih.gov

The tyrosine residue itself can also play a direct role in the sensing mechanism. For example, the phosphorylation of a tyrosine residue in a peptide immobilized on a sensor surface can be detected, providing a means to monitor the activity of specific kinases. ed.ac.uk The ability to synthesize peptides with precise sequences and modifications, facilitated by building blocks like this compound, is essential for the design of novel biosensor interfaces. mdpi.com

Computational Chemistry and In Silico Modeling for Design and Prediction

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and materials science. These methods allow for the rational design and prediction of the properties of novel molecules, including peptides. Molecular dynamics (MD) simulations, for example, can provide detailed insights into the conformational preferences of peptides and their interactions with biological targets.

The presence of a D-amino acid like D-tyrosine in a peptide sequence can have a significant impact on its three-dimensional structure and dynamics. In silico modeling can be used to understand how the incorporation of D-amino acids influences the peptide's folding, stability, and binding affinity. nih.govnih.gov This knowledge is crucial for the design of peptides with specific therapeutic or material properties.

Computational tools can also be used to predict the proteolytic susceptibility of peptides, aiding in the design of more stable therapeutic candidates. By simulating the interaction of a peptide with various proteases, researchers can identify potential cleavage sites and design modifications, such as the inclusion of D-amino acids, to block these sites. Furthermore, in silico methods can be used to model the self-assembly of peptides into nanomaterials, helping to predict the resulting structures and guide the experimental design of new biomaterials. rsc.orgbioexcel.eu

Computational MethodApplication in D-Amino Acid Peptide Research
Molecular Dynamics (MD) Simulations Predicting the conformational preferences and stability of peptides containing D-amino acids. nih.govnih.gov
Docking Studies Modeling the interaction of D-amino acid-containing peptides with their biological targets.
Quantum Mechanical (QM) Calculations Understanding the electronic properties of modified tyrosine residues.
Protease Cleavage Prediction Identifying potential degradation sites and designing more stable peptides.

Q & A

Q. What are the key synthetic routes for Boc-D-Tyr(2-Br-Z)-OH, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthetic Strategies : Use tert-butoxycarbonyl (Boc) and 2-bromobenzyloxycarbonyl (2-Br-Z) protecting groups to shield the amine and hydroxyl moieties, respectively. Coupling reactions (e.g., DCC/HOBt-mediated) are critical for stepwise peptide elongation.
  • Optimization : Monitor reaction kinetics via TLC or HPLC to adjust solvent polarity (e.g., DMF for solubility) and temperature (room temperature vs. 0°C for minimizing racemization).
  • Purification : Employ reverse-phase HPLC or flash chromatography with gradients optimized for brominated aromatic byproducts. Validate purity via NMR (δ 7.2–7.6 ppm for aromatic protons) and mass spectrometry (expected [M+H]+ ≈ 495.33) .

Q. How is this compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • Analytical Workflow :
    • NMR : Confirm D-configuration via chiral derivatization (e.g., Mosher’s acid) and compare 1H^{1}\text{H}/13C^{13}\text{C} shifts with Boc-L-Tyr(2-Br-Z)-OH .
    • Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight and detect impurities (e.g., deprotected tyrosine).
    • HPLC : Quantify purity (>98%) with a C18 column and UV detection at 254 nm.
  • Documentation : Follow Beilstein Journal guidelines for reporting experimental details, including solvent systems and retention times .

Advanced Research Questions

Q. How does the stereochemistry (D-configuration) of this compound influence its incorporation into peptide chains and subsequent biological activity?

Methodological Answer:

  • Stereochemical Effects : Use solid-phase peptide synthesis (SPPS) with Emoc-D-Tyr(2-Br-Z)-OH to compare coupling efficiency (e.g., via Kaiser test). Analyze racemization risks under microwave-assisted vs. traditional heating .
  • Biological Assays : Incorporate D-Tyr into model peptides (e.g., antimicrobial peptides) and assess protease resistance via LC-MS degradation profiling. Compare with L-enantiomer controls .
  • Data Interpretation : Apply circular dichroism (CD) to study conformational differences and correlate with activity (e.g., IC50_{50} in enzyme inhibition assays).

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be addressed methodologically?

Methodological Answer:

  • Challenges :
    • Co-elution : Brominated byproducts (e.g., dibrominated derivatives) may overlap with the target compound in HPLC.
    • Sensitivity : Low-abundance impurities (e.g., de-Boc products) require high-resolution MS/MS.
  • Solutions :
    • LC-MS/MS : Use MRM (multiple reaction monitoring) to isolate specific fragments (e.g., m/z 495 → 336 for Boc cleavage).
    • Method Validation : Establish LOD (limit of detection) and LOQ (limit of quantification) via spike-recovery experiments .
    • Statistical Triangulation : Cross-validate NMR integration data with LC-MS peak areas to resolve discrepancies .

Q. How stable is the 2-Br-Z protecting group under acidic or basic conditions during peptide synthesis?

Methodological Answer:

  • Stability Testing :
    • Acidic Conditions : Treat this compound with TFA (20% in DCM) and monitor deprotection via 1H^{1}\text{H} NMR (loss of benzyl protons at δ 5.2 ppm).
    • Basic Conditions : Expose to piperidine (20% in DMF) and track hydroxyl regeneration via FT-IR (broad -OH stretch at 3300 cm1^{-1}).
  • Mitigation Strategies : Optimize orthogonal deprotection sequences (e.g., use HF for silyl ethers before 2-Br-Z removal) to prevent premature cleavage .

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

Methodological Answer:

  • Root-Cause Analysis :
    • Impurity Identification : Perform 2D NMR (e.g., HSQC, COSY) to assign unexpected peaks.
    • Isotopic Patterns : Use high-resolution MS to distinguish between isobaric impurities (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} vs. chlorine adducts).
  • Reproducibility : Repeat syntheses under controlled conditions (e.g., inert atmosphere) and cross-reference with literature data .

Methodological Considerations

  • Research Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps (e.g., enantiomer-specific peptide properties) .
  • Data Reporting : Adhere to Standards for Reporting Qualitative Research (SRQR) for transparency in analytical workflows and result interpretation .
  • Safety Protocols : Follow GHS guidelines for handling brominated compounds, including fume hood use and PPE (gloves, goggles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.